

Applications of 1-Boc-Homopiperazine in Medicinal Chemistry: A Detailed Overview

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Compound of Interest

Compound Name: *1-Boc-homopiperazine*

Cat. No.: *B143305*

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Introduction

1-Boc-homopiperazine, a cyclic diamine derivative protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, combining a flexible seven-membered diazepane ring with the stability and synthetic versatility afforded by the Boc protecting group, make it an attractive scaffold for the development of a diverse array of therapeutic agents. The homopiperazine moiety is a recurring motif in numerous biologically active compounds, and the Boc-protected form allows for selective functionalization at the unprotected secondary amine, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This document provides a detailed account of the applications of **1-Boc-homopiperazine** in the synthesis of various classes of medicinal compounds, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Therapeutic Applications and Synthesized Compounds

Derivatives of **1-Boc-homopiperazine** have shown significant promise in several therapeutic areas, including oncology, anticoagulation, and the treatment of metabolic and neurological disorders.

Anticancer Agents

The homopiperazine scaffold has been incorporated into novel anticancer agents. Researchers have synthesized a series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives, which have demonstrated cytotoxic activity against cancer cell lines.

Table 1: Anticancer Activity of 1-Benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane Derivatives

Compound ID	R Group	X	IC50 (μ M) on Reh cell line
6a	3-Cl	O	18
6b	4-F	O	30
6c	4-Cl	O	20
6d	3-OCH ₃	O	30
6e	4-OCH ₃	O	42
7a	4-CH ₃	S	60
7b	3-Cl	S	45
7c	4-F	S	65
7d	3-OCH ₃	S	55
7e	4-OCH ₃	S	70
7f	4-Cl	S	85

Data sourced from a study on novel homopiperazine derivatives as anticancer agents.

The mechanism of action for many piperazine-containing anticancer drugs involves the induction of apoptosis. This can be mediated through various signaling pathways, including the activation of caspases and modulation of NF- κ B signaling.

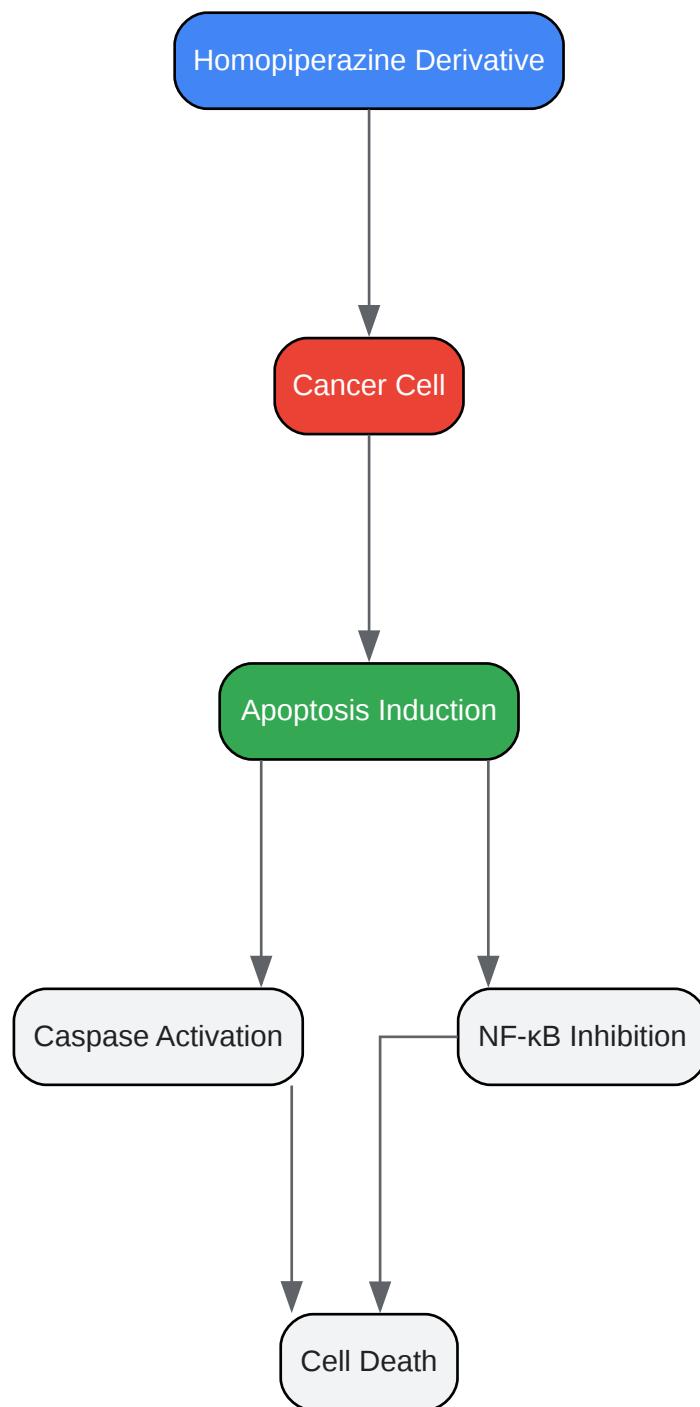
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Figure 1. Simplified workflow of homopiperazine derivatives inducing cancer cell death.

Factor Xa Inhibitors

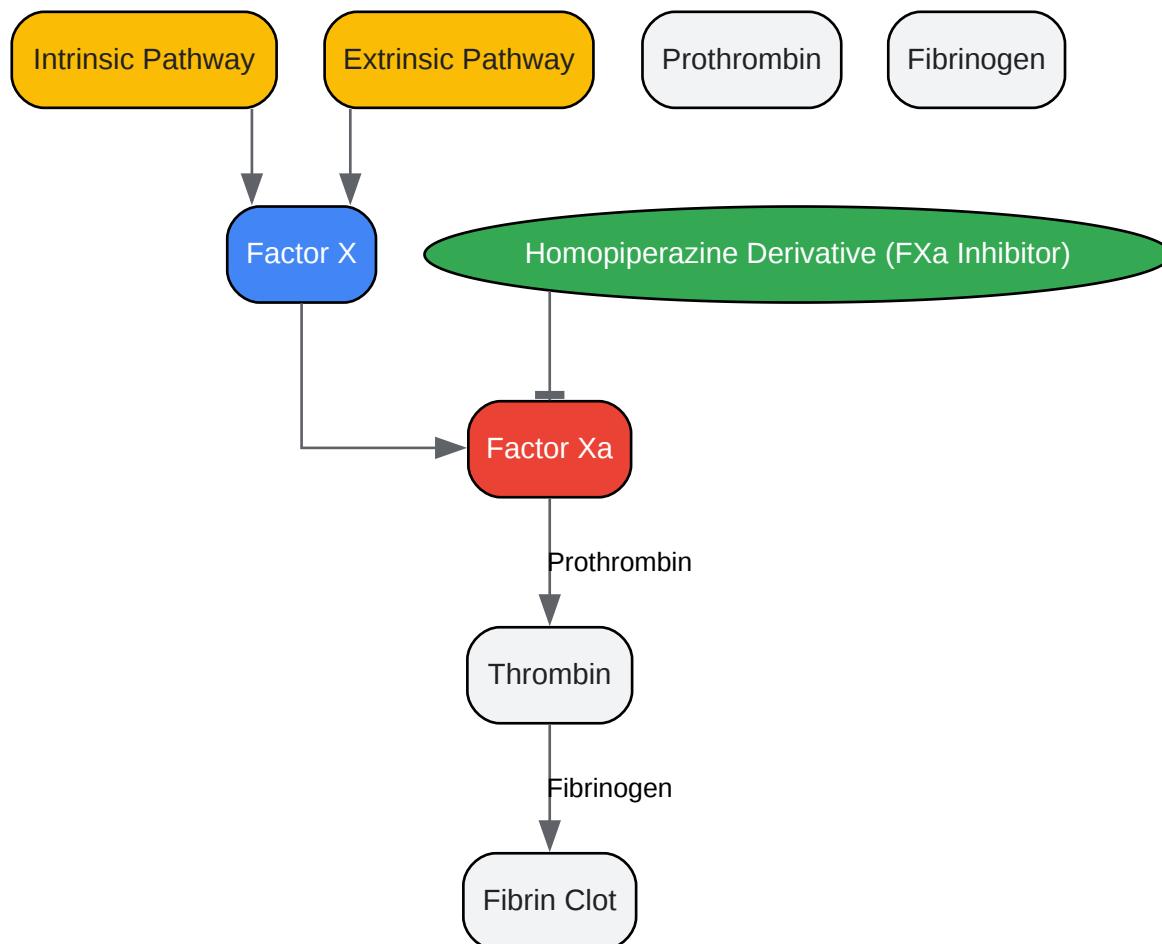
1,4-Diazepane derivatives have been designed as potent inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.^[1] Inhibition of fXa is a key strategy for the prevention and treatment of thromboembolic disorders. Compound 13 (YM-96765), a 1,4-diazepane derivative, has demonstrated potent fXa inhibitory activity.^[1]

Table 2: Factor Xa Inhibitory Activity

Compound ID	Target	IC50 (nM)
13 (YM-96765)	Factor Xa	6.8

Data from a study on 1,4-diazepane derivatives as factor Xa inhibitors.^[1]

The coagulation cascade is a complex process involving a series of enzymatic activations. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, leading to the formation of thrombin and ultimately a fibrin clot.



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Figure 2. Inhibition of Factor Xa in the coagulation cascade.

Histamine H3 Receptor Antagonists

1-Boc-homopiperazine has been utilized in the synthesis of histamine H3 receptor antagonists.^[2] These antagonists are of interest for the treatment of various central nervous system disorders. A first-generation synthesis of a potent H3 receptor antagonist involved the use of N-Boc-homopiperazine.^[2]

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the brain. Antagonism of this receptor can enhance neurotransmitter release, which is a therapeutic strategy for cognitive and sleep disorders.

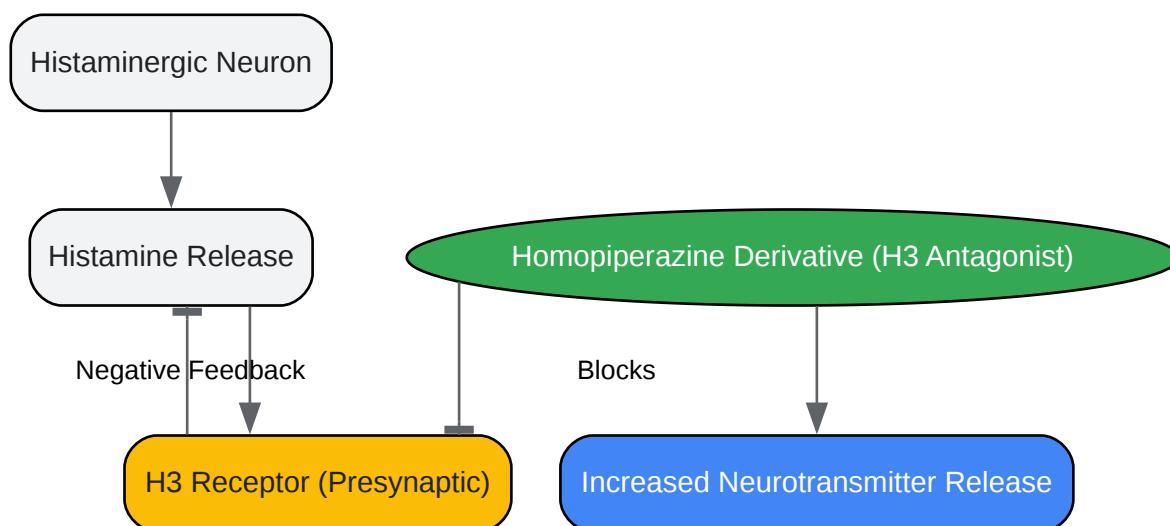
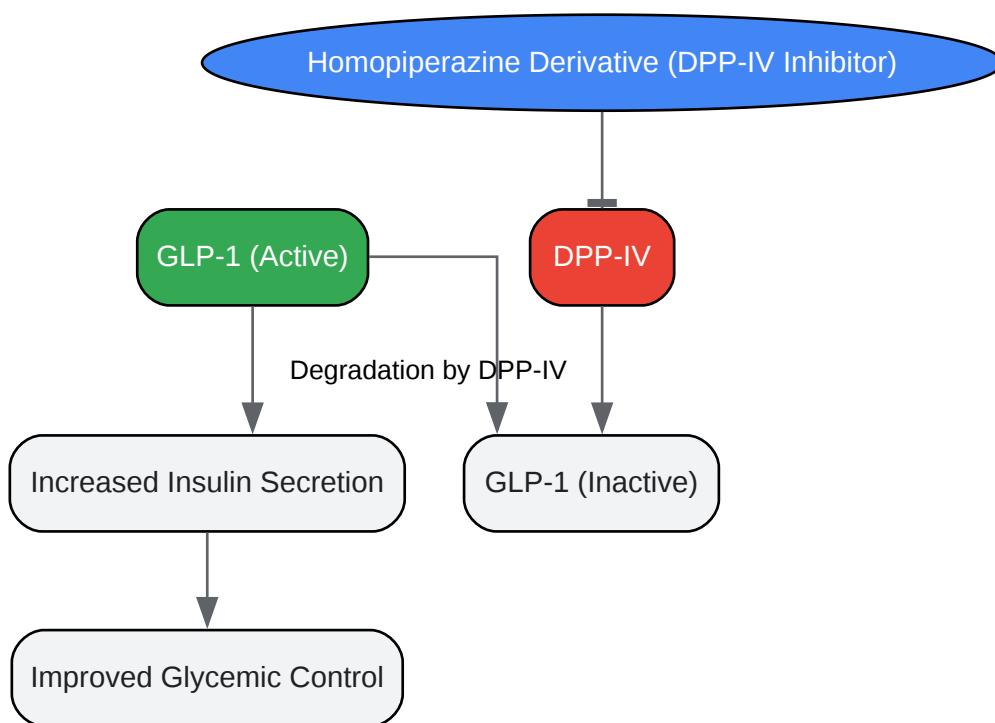
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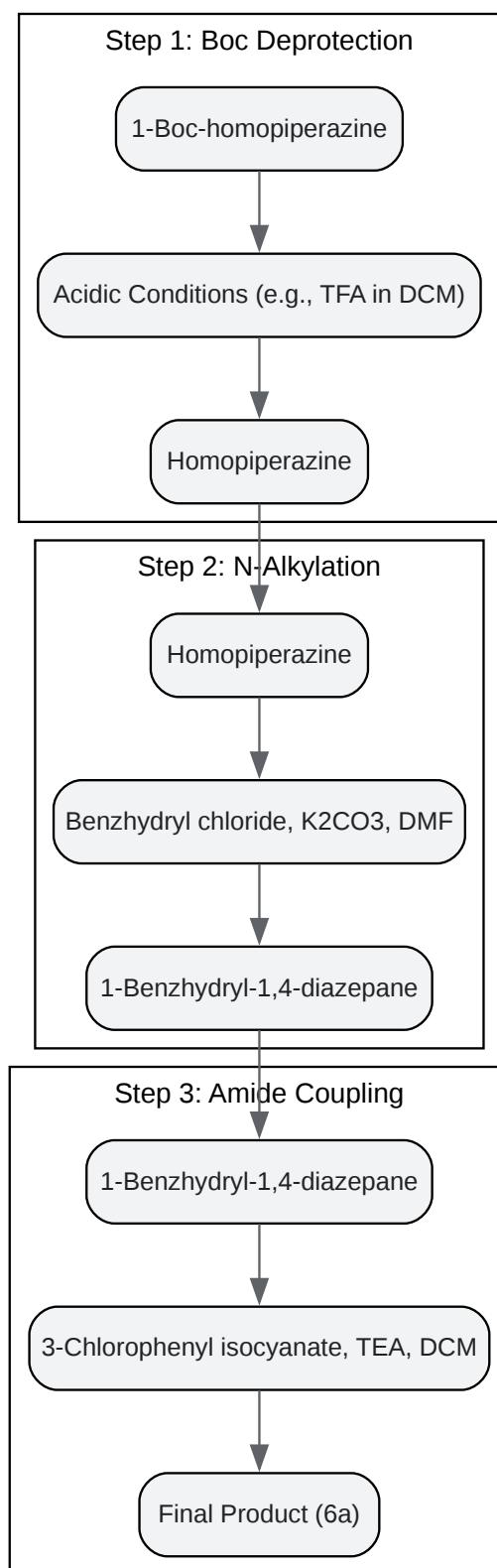
Figure 3. Mechanism of action of Histamine H3 receptor antagonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Homopiperazine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism. Inhibition of DPP-IV is a therapeutic approach for type 2 diabetes. A series of β -aminoacyl-containing homopiperazine derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity.

DPP-IV is responsible for the degradation of incretin hormones like GLP-1, which stimulate insulin secretion. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control.



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